Methyl 7-bromoquinoline-3-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 7-bromoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-7-2-3-9(12)5-10(7)13-6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLUSJRHUJLUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C=C(C=CC2=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731520 | |
| Record name | Methyl 7-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001756-23-5 | |
| Record name | Methyl 7-bromoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Chemical Synthesis of Methyl 7 Bromoquinoline 3 Carboxylate
Precursor-Based Synthetic Routes to Methyl 7-bromoquinoline-3-carboxylate
Traditional synthetic routes to this compound typically involve a multi-step process. A common and logical strategy involves the initial synthesis of the core heterocyclic structure, 7-bromoquinoline-3-carboxylic acid, which is subsequently esterified to yield the final methyl ester product. clearsynth.com The key challenge in this approach lies in achieving the correct substitution pattern on the quinoline (B57606) ring.
Achieving regioselective bromination at the C-7 position of a pre-formed quinoline-3-carboxylate core can be challenging, as direct halogenation of the quinoline ring can lead to a mixture of isomers. nih.govresearchgate.net The electronic properties of the quinoline system and the directing effects of existing substituents play a significant role in determining the position of electrophilic substitution.
To circumvent the issue of poor regioselectivity, a more reliable and widely used strategy is to construct the quinoline ring from a precursor that already contains a bromine atom at the desired position. The Gould-Jacobs reaction, for instance, is a powerful method for synthesizing 4-hydroxyquinolines, which can be further modified. wikipedia.org This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.orgablelab.eu By using 3-bromoaniline (B18343) as the starting material, the bromine atom is strategically placed to become the 7-bromo substituent in the final quinoline product. chemicalbook.com
Table 1: Selected Precursor-Based Reactions for Quinoline Ring Formation
| Reaction Name | Precursors | General Product | Relevance to Target Compound |
|---|---|---|---|
| Gould-Jacobs Reaction | Aniline derivative, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylic acid ester | Using 3-bromoaniline ensures the formation of a 7-bromo-4-hydroxyquinoline-3-carboxylate scaffold. wikipedia.orgresearchgate.netasianpubs.org |
| Skraup Synthesis | Aniline derivative, Glycerol, Sulfuric acid, Oxidizing agent | Quinoline | Starting with 3-bromoaniline yields 7-bromoquinoline. chemicalbook.comscispace.com Further steps are needed to add the 3-carboxylate group. |
| Doebner-von Miller Reaction | Aniline derivative, α,β-Unsaturated carbonyl compound | Substituted quinoline | Can be adapted to produce substituted quinolines from appropriately chosen precursors. nih.gov |
The precursor-based approach, particularly the Gould-Jacobs reaction, offers excellent control over the regiochemical outcome, making it a preferred method for synthesizing specifically substituted quinolines like the 7-bromo variant.
Once the precursor, 7-bromoquinoline-3-carboxylic acid, is obtained, the final step is its conversion to this compound. uni.lu This is achieved through esterification, a fundamental reaction in organic chemistry. Several standard methods can be employed for this transformation.
Fischer Esterification : This is a classic acid-catalyzed esterification where the carboxylic acid is heated with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com
Reaction with Thionyl Chloride (SOCl₂) : A two-step approach involves first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride. The intermediate acyl chloride is then reacted with methanol (B129727) to form the methyl ester. This method is highly effective but generates HCl as a byproduct. commonorganicchemistry.com
Alkyl Halide Esterification : The carboxylate salt of the acid, formed by reacting it with a base, can be treated with a methylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663) (Me₂SO₄) in an Sₙ2 reaction to yield the methyl ester. commonorganicchemistry.comreddit.com
Carbodiimide-Mediated Esterification (Steglich Esterification) : For substrates that might be sensitive to the harsh conditions of acid catalysis, coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) can be used, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com This method proceeds under mild conditions.
Table 2: Comparison of Esterification Methods for 7-bromoquinoline-3-carboxylic acid
| Method | Reagents | Key Advantages | Potential Drawbacks |
|---|---|---|---|
| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Simple, uses inexpensive reagents. masterorganicchemistry.com | Requires strong acid and heat; equilibrium-limited. masterorganicchemistry.com |
| Via Acyl Chloride | 1. SOCl₂ 2. Methanol | High yield, irreversible. commonorganicchemistry.com | Harsh reagents (SOCl₂), generates corrosive HCl. commonorganicchemistry.com |
| Alkylation | Base (e.g., K₂CO₃), Methyl Iodide (MeI) | Mild conditions. | Methylating agents can be toxic and may react with other nucleophilic sites. commonorganicchemistry.com |
| Steglich Esterification | DCC or EDC, DMAP (catalyst), Methanol | Very mild conditions, suitable for sensitive substrates. commonorganicchemistry.com | Reagents are more expensive, formation of urea (B33335) byproduct that needs removal. |
Modern Synthetic Approaches and Optimization for this compound
Recent advancements in organic synthesis have focused on developing more efficient, atom-economical, and environmentally friendly methods. These include multi-component reactions, tandem processes, and the use of advanced catalytic systems.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. rsc.org They offer advantages in terms of step economy, reduced waste, and operational simplicity. rsc.orgnih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, existing MCRs for quinoline synthesis could be adapted by using a bromo-substituted precursor.
A notable modern approach is the modular synthesis of alkyl quinoline-3-carboxylates from amino acids and anilines enabled by a Pummerer reaction. organic-chemistry.org This formal [3 + 2 + 1] annulation uses readily available starting materials and an I₂-DMSO system to generate the necessary synthons in situ. organic-chemistry.org Employing 3-bromoaniline in such a reaction would be a modern, convergent strategy to access the 7-bromoquinoline-3-carboxylate core.
Tandem reactions, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, also represent an optimization of classical routes. For example, microwave-assisted synthesis can significantly accelerate the condensation and subsequent cyclization steps of the Gould-Jacobs reaction, reducing reaction times from hours to minutes and often improving yields. researchgate.netasianpubs.org
Table 3: Example of a Modern Tandem Synthetic Approach
| Approach | Key Steps | Reactants | Conditions | Advantages |
|---|---|---|---|---|
| Microwave-Assisted Gould-Jacobs Reaction | 1. Condensation 2. Thermal Cyclization | 3-Bromoaniline, Diethyl ethoxymethylenemalonate | Microwave irradiation, high temperature (e.g., 250°C) | Drastically reduced reaction time, improved yields, solvent-free options. researchgate.netasianpubs.org |
The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, including quinolines. These catalysts can enable novel reaction pathways, often under milder conditions and with higher efficiency than traditional methods.
A significant development is the Rhodium(II)-catalyzed synthesis of ethyl quinoline-3-carboxylates. beilstein-journals.org This reaction proceeds via a cyclopropanation-ring expansion pathway, starting from an indole (B1671886) and a halodiazoacetate. beilstein-journals.org To produce a 7-bromo substituted product, one would start with a 5-bromoindole. The reaction is efficient and tolerates various substituents on the indole ring, including halogens, demonstrating its potential for creating diverse quinoline-3-carboxylates. beilstein-journals.org
Table 4: Rh(II)-Catalyzed Synthesis of Substituted Quinoline-3-Carboxylates
| Indole Precursor | Diazo Reagent | Catalyst | Yield of Quinoline Product |
|---|---|---|---|
| Indole | Ethyl bromo-diazoacetate (Br-EDA) | Rh₂(esp)₂ | 84% beilstein-journals.org |
| 5-Bromoindole | Ethyl bromo-diazoacetate (Br-EDA) | Rh₂(esp)₂ | 85% beilstein-journals.org |
| 6-Bromoindole | Ethyl bromo-diazoacetate (Br-EDA) | Rh₂(esp)₂ | 94% beilstein-journals.org |
This catalytic method provides a mild and efficient route to the quinoline-3-carboxylate core, which can then be esterified to the desired methyl ester.
Principles of Sustainable Synthesis in this compound Production
Green chemistry principles are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. nih.govbenthamdirect.com These principles aim to reduce waste, avoid hazardous substances, improve energy efficiency, and utilize renewable feedstocks. researchgate.net
For the synthesis of this compound, several green strategies can be applied:
Alternative Energy Sources : Microwave-assisted synthesis, as mentioned for the Gould-Jacobs reaction, is a key green technique that can dramatically reduce energy consumption and reaction times compared to conventional heating. benthamdirect.comijpsjournal.com
Greener Solvents : Traditional syntheses often use volatile organic compounds (VOCs). Replacing these with more environmentally benign solvents like water, ethanol (B145695), or ionic liquids can significantly reduce the environmental footprint of the process. researchgate.netijpsjournal.com
Catalysis : The use of catalysts is a cornerstone of green chemistry. Catalytic reactions, such as the Rh(II)-catalyzed synthesis, are preferable to stoichiometric reagents because they are used in small amounts and can often be recycled, reducing waste. acs.org The development of recyclable nanocatalysts for quinoline synthesis is an active area of research. acs.org
Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is crucial. One-pot and tandem reactions are inherently more atom-economical as they reduce the number of steps and purification procedures, minimizing material loss. nih.govresearchgate.net
Table 5: Application of Green Chemistry Principles to Synthesis
| Green Chemistry Principle | Application in Synthesis of this compound |
|---|---|
| Waste Prevention | Employing one-pot or tandem reactions to minimize intermediate purification steps. researchgate.net |
| Atom Economy | Utilizing multi-component reactions that incorporate most atoms from the starting materials into the product. rsc.org |
| Safer Solvents & Auxiliaries | Using water or ethanol as a solvent in quinoline-forming cyclization reactions. ijpsjournal.com |
| Design for Energy Efficiency | Using microwave irradiation to accelerate reactions and lower energy input. benthamdirect.com |
| Use of Catalysis | Preferring catalytic methods (e.g., Rh(II), recyclable solid acids) over stoichiometric reagents. acs.org |
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Chemical Reactivity and Transformation Studies of Methyl 7 Bromoquinoline 3 Carboxylate
Electrophilic and Nucleophilic Reaction Pathways on the Quinoline (B57606) Core of Methyl 7-bromoquinoline-3-carboxylate
The quinoline ring system is generally electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack. The presence of the electron-withdrawing methyl carboxylate group further deactivates the ring towards electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com Conversely, this electronic characteristic makes the quinoline core more susceptible to nucleophilic attack.
One notable reaction pathway involves directed ortho-metalation. The methyl ester group at the C-3 position can direct deprotonation at the adjacent C-4 position using a strong base such as lithium diisopropylamide (LDA). This generates a potent nucleophilic center at C-4, which can then react with various electrophiles (e.g., I₂) to introduce new substituents. This strategy provides a powerful method for the regioselective functionalization of the quinoline core.
Table 1: Directed ortho-Metalation of this compound
| Reagents/Conditions | Electrophile | Product | Yield (%) |
| LDA, -78°C | I₂ | Methyl 7-bromo-4-iodoquinoline-3-carboxylate | 55–68% |
While the bromine atom itself is a primary site for nucleophilic aromatic substitution (discussed in section 3.2), the quinoline ring can participate in such reactions, especially when further activated by other electron-withdrawing groups. The enhanced electrophilicity of multihalogenated quinoline derivatives, for instance, favors nucleophilic aromatic substitution on the ring.
Functional Group Interconversions Involving the Bromine Moiety of this compound
The bromine atom at the C-7 position is the most versatile handle for synthetic transformations, primarily through transition-metal-catalyzed cross-coupling reactions and reactions with organometallic reagents.
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds, and the C-7 bromine of this compound serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction provides a direct route to 7-aryl or 7-vinylquinoline derivatives. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. This method is noted for its tolerance of a wide variety of functional groups and has been successfully applied to diverse boronic acids, including heteroaryl and electron-deficient aryl groups.
Table 2: Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Catalyst | Base | Solvent | Product Class | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | Methyl 7-phenylquinoline-3-carboxylate | 75–92% |
| Heteroaryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | Methyl 7-(heteroaryl)quinoline-3-carboxylates | >85% |
| 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | P1-L4 (precatalyst) | DBU | THF/H₂O | Methyl 7-(3,5-dimethylisoxazol-4-yl)quinoline-3-carboxylate | 82% |
Transition-Metal-Catalyzed Cross-Coupling Reactions
Chemical Modifications of the Methyl Ester Group in this compound
The methyl ester at the C-3 position of the quinoline ring is a primary site for chemical derivatization. Its reactivity is characteristic of carboxylic acid esters, allowing for transformations into alcohols, aldehydes, other esters, and amides through various established synthetic protocols.
The reduction of the methyl ester group can lead to the formation of either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to Primary Alcohol: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are effective for the complete reduction of the ester to a primary alcohol. libretexts.orglibretexts.org The reaction proceeds via the nucleophilic addition of hydride to the carbonyl carbon, followed by the elimination of the methoxide (B1231860) group and subsequent further reduction of the intermediate aldehyde. This transformation yields (7-bromoquinolin-3-yl)methanol. A key advantage of using LiAlH₄ is its chemoselectivity; it reduces the ester group without affecting the aromatic bromine substituent or the quinoline ring system.
Partial Reduction to Aldehyde: The partial reduction of the ester to an aldehyde requires the use of less reactive, sterically hindered hydride reagents at low temperatures to prevent over-reduction to the alcohol. libretexts.org Diisobutylaluminum hydride (DIBAL-H) is commonly employed for this purpose. The reaction is typically conducted at -78 °C, which allows for the isolation of the intermediate aldehyde, 7-bromoquinoline-3-carbaldehyde, upon aqueous workup. libretexts.org
| Product | Reagent(s) | Typical Conditions | Reference |
|---|---|---|---|
| (7-bromoquinolin-3-yl)methanol | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF, followed by aqueous workup | libretexts.org |
| 7-bromoquinoline-3-carbaldehyde | Diisobutylaluminum hydride (DIBAL-H) | Anhydrous solvent (e.g., Toluene, CH₂Cl₂), -78 °C | libretexts.org |
Hydrolysis: The methyl ester can be readily converted back to the corresponding carboxylic acid through hydrolysis. This reaction is most commonly achieved under basic conditions, a process known as saponification. Refluxing this compound with an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) in an alcohol/water co-solvent system, results in the formation of the sodium salt of 7-bromoquinoline-3-carboxylic acid. Subsequent acidification yields the free carboxylic acid. Acid-catalyzed hydrolysis is also possible but is an equilibrium-driven process that requires a large excess of water to proceed to completion. khanacademy.orgaocs.org
Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol. Transesterification can be catalyzed by either an acid or a base. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid or sodium ethoxide would yield Ethyl 7-bromoquinoline-3-carboxylate. The reaction is driven to completion by using the new alcohol as the solvent. masterorganicchemistry.comorganic-chemistry.org
| Reaction Type | Product | Reagent(s) | Typical Conditions | Reference |
|---|---|---|---|---|
| Hydrolysis (Saponification) | 7-bromoquinoline-3-carboxylic acid | NaOH (aq), H₂O/EtOH | Reflux, followed by acidification | |
| Transesterification | Ethyl 7-bromoquinoline-3-carboxylate | Ethanol, cat. H₂SO₄ or NaOEt | Reflux in excess ethanol | masterorganicchemistry.comorganic-chemistry.org |
The conversion of the methyl ester to an amide (a carboxamide) is a crucial transformation, as the amide functional group is prevalent in many biologically active molecules, including quinoline-3-carboxamide (B1254982) derivatives. mdpi.comlookchem.com
While direct reaction of the ester with an amine (aminolysis) can occur, it often requires high temperatures and is not broadly applicable. A more general and widely used approach is a two-step sequence:
Hydrolysis: The methyl ester is first hydrolyzed to 7-bromoquinoline-3-carboxylic acid as described previously.
Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine using a peptide coupling agent. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. lookchem.com This method allows for the synthesis of a wide array of N-substituted 7-bromoquinoline-3-carboxamides under mild conditions.
| Product | Reagent(s) | Typical Conditions | Reference |
|---|---|---|---|
| N-Alkyl/Aryl-7-bromoquinoline-3-carboxamide | 1. NaOH, H₂O/EtOH (Hydrolysis) 2. R¹R²NH, EDC, HOBt, DMF (Coupling) | 1. Reflux 2. Room Temperature | lookchem.com |
Investigations into the Reactivity of the Quinoline Nitrogen Atom
The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, rendering it basic and nucleophilic. researchgate.netquimicaorganica.org This allows for reactions with various electrophiles.
Salt Formation (Protonation): As a base, the quinoline nitrogen readily reacts with acids to form quinolinium salts. Treatment with mineral acids like hydrochloric acid (HCl) results in the protonation of the nitrogen to form the corresponding hydrochloride salt. quimicaorganica.org
N-Alkylation (Quaternization): The nitrogen atom can act as a nucleophile and react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form quaternary N-alkyl quinolinium salts. This reaction converts the neutral quinoline into a positively charged quinolinium heterocycle. quimicaorganica.org
N-Oxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), leads to the oxidation of the quinoline nitrogen to form the corresponding N-oxide derivative, this compound N-oxide. quimicaorganica.org
| Reaction Type | Product Type | Reagent(s) | Reference |
|---|---|---|---|
| Protonation | Quinolinium Salt | HCl, H₂SO₄ | quimicaorganica.org |
| N-Alkylation | N-Alkyl Quinolinium Salt | CH₃I, (CH₃)₂SO₄ | quimicaorganica.org |
| N-Oxidation | Quinoline N-Oxide | m-CPBA, H₂O₂ | quimicaorganica.org |
Mechanistic Organic Chemistry Studies of Reaction Pathways
Understanding the mechanisms of the transformations involving this compound is essential for optimizing reaction conditions and predicting outcomes.
Ester Hydrolysis and Transesterification: The base-catalyzed hydrolysis (saponification) proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group to form the carboxylic acid, which is deprotonated under the basic conditions to yield the carboxylate salt. viu.ca The acid-catalyzed mechanism involves initial protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water or an alcohol (for transesterification). aocs.orgmasterorganicchemistry.com
Ester Reduction with Hydrides: The reduction with LiAlH₄ begins with the nucleophilic attack of a hydride ion (H⁻) on the ester carbonyl carbon. This forms a tetrahedral intermediate which then expels the methoxide group to generate an aldehyde. Aldehydes are more reactive towards hydride reagents than esters, so the intermediate aldehyde is immediately attacked by a second hydride equivalent, leading to an alkoxide intermediate which is protonated upon aqueous workup to give the primary alcohol. libretexts.orglibretexts.org
Amide Formation via Coupling Agents: In the widely used two-step amidation process, the mechanism of the coupling step is key. A carbodiimide (B86325) like EDC activates the carboxylic acid by reacting with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile. The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. This addition is followed by the departure of the isourea byproduct, resulting in the formation of the stable amide bond. Additives like HOBt can react with the O-acylisourea to form an activated ester, which can be less prone to side reactions and racemization. lookchem.com
Rational Design and Synthesis of Methyl 7 Bromoquinoline 3 Carboxylate Derivatives and Structural Analogs
Systematic Modification of the Quinoline (B57606) Heterocyclic System
The synthetic versatility of the quinoline ring system permits extensive structural modifications to generate diverse analogs. acs.org These modifications are not limited to simple substitutions on the existing rings but can also involve more profound alterations of the heterocyclic core itself.
One common approach is the fusion of additional heterocyclic rings onto the quinoline framework, creating more complex polycyclic systems. nih.govthesciencein.org For instance, the synthesis of acridine (B1665455) and quinoline fused analogs has been explored to investigate the impact of an extended aromatic system on the molecule's properties. nih.gov Another strategy involves the creation of hybrid molecules by linking the quinoline moiety to other pharmacologically relevant heterocycles. thesciencein.org
The inherent reactivity of the quinoline ring allows for various chemical transformations. The pyridine (B92270) ring is relatively resistant to oxidation, while the benzene (B151609) ring can undergo electrophilic substitution, preferably at positions 5 and 8. orientjchem.org Conversely, the quinoline system is susceptible to nucleophilic substitution, typically at positions 2 and 4. orientjchem.org These intrinsic reactivity patterns guide the synthetic strategies for modifying the core heterocyclic system.
Furthermore, synthetic methods like the Doebner-Miller synthesis, Friedländer synthesis, and Knorr synthesis provide pathways to construct the quinoline ring system from different precursors, allowing for the incorporation of diversity from the ground up. orientjchem.orgrsc.org By choosing appropriately substituted anilines, β-ketoesters, or α,β-unsaturated ketones, chemists can systematically alter the substitution pattern around the entire heterocyclic framework. orientjchem.orgrsc.org
Table 1: Examples of Systematic Modifications to the Quinoline Core
| Modification Type | Description | Synthetic Approach |
|---|---|---|
| Ring Fusion | Fusing another heterocyclic or carbocyclic ring to the quinoline scaffold. | Intramolecular cyclization reactions. |
| Hybrid Molecule Synthesis | Covalently linking the quinoline moiety to another distinct heterocyclic unit. | Cross-coupling reactions or multi-step synthesis. |
| Core Rearrangement | Synthesis of isomeric systems like isoquinoline. | Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com |
Introduction of Diverse Substituents at the 7-Position of the Quinoline Ring
The 7-position of the quinoline ring, occupied by a bromine atom in the parent compound, is a key handle for introducing chemical diversity. The carbon-bromine bond can be readily functionalized through various modern organic chemistry reactions, making it a prime site for modification.
Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, offer powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at the 7-position. These reactions enable the introduction of a wide variety of substituents, including:
Aryl and Heteroaryl groups: To explore the effects of extended π-systems and specific heteroatom interactions.
Alkyl and Alkenyl groups: To probe the influence of steric bulk and conformational flexibility.
Amine and Ether linkages: To introduce hydrogen bond donors/acceptors and modulate solubility.
The nature of the substituent at the 7-position can significantly influence the electronic properties and biological activity of the quinoline derivative. For example, studies on other quinoline series have shown that introducing electron-donating groups like diethylamine (B46881) or electron-withdrawing groups can have opposing effects on biological targets. nih.gov
Table 2: Potential Substituents for Introduction at the 7-Position
| Substituent Class | Examples | Potential Reaction Type |
|---|---|---|
| Amines | Piperidine, Morpholine (B109124), Aniline (B41778) derivatives | Buchwald-Hartwig Amination, SNAr |
| Aryls/Heteroaryls | Phenyl, Pyridyl, Thienyl | Suzuki-Miyaura Coupling |
| Alkyls | Methyl, Ethyl, Cyclopropyl | Negishi/Kumada Coupling |
| Alkynes | Trimethylsilylacetylene, Phenylacetylene | Sonogashira Coupling |
Exploration of Various Ester and Carboxylic Acid Derivatives
The methyl ester at the 3-position of Methyl 7-bromoquinoline-3-carboxylate is another key site for chemical modification. This functional group can be readily transformed into a variety of other esters, amides, or the parent carboxylic acid, each offering different physicochemical properties. libretexts.orguomus.edu.iq
Hydrolysis of the methyl ester, typically under basic or acidic conditions, yields the corresponding 7-bromoquinoline-3-carboxylic acid. This carboxylic acid is a versatile intermediate. It can be coupled with a wide range of alcohols to form a library of new esters through methods like Fischer esterification or by activating the acid with coupling agents (e.g., DCC, EDC) followed by reaction with an alcohol. uomus.edu.iq Similarly, coupling the carboxylic acid with primary or secondary amines provides access to a diverse set of amides.
These modifications allow for a systematic investigation of how the size, shape, and polarity of the group at the 3-position affect the molecule's properties. For example, converting the methyl ester to a larger, more lipophilic ester (e.g., ethyl, benzyl) or to a more polar group like a primary amide can significantly alter solubility, cell permeability, and interaction with biological targets.
Table 3: Derivatives Accessible from the 3-Carboxylate Position
| Derivative Type | General Structure | Method of Synthesis |
|---|---|---|
| Carboxylic Acid | R-COOH | Ester Hydrolysis |
| Other Esters | R-COOR' | Fischer Esterification, Transesterification, Acid-Alcohol Coupling |
| Primary Amide | R-CONH2 | Acid-Ammonia Coupling |
| Secondary Amide | R-CONHR' | Acid-Amine Coupling |
Synthesis of Positional Isomers and Related Heteroaromatic Compounds
The specific arrangement of substituents on the quinoline ring is critical to its chemical identity and function. The synthesis of positional isomers of this compound, where the bromo and carboxylate groups are located at different positions, is essential for a comprehensive understanding of the structure-property landscape. orientjchem.org
For example, isomers such as Methyl 7-bromoquinoline-4-carboxylate nih.gov, Methyl 5-bromoquinoline-8-carboxylate nih.gov, or Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate chemicalbook.com can be synthesized. The preparation of these isomers typically requires different starting materials or entirely different synthetic strategies. For instance, the Friedländer or Knorr quinoline syntheses, which involve the condensation of an aromatic amine with a β-ketoester, can be adapted by using appropriately substituted precursors to direct the cyclization and achieve the desired substitution pattern. orientjchem.org
Comparing the properties of these positional isomers provides invaluable insight. A subtle shift in the position of the bromine atom or the ester group can lead to significant changes in the molecule's electronic distribution, dipole moment, steric profile, and ability to form intermolecular interactions.
Beyond quinoline, the exploration of related heteroaromatic scaffolds like quinazolines or isoquinolines can also be informative. mdpi.comnih.gov For instance, the synthesis of a 6-bromoquinazoline (B49647) derivative would involve reacting a 5-bromoanthranilic acid intermediate with other reagents. nih.gov These related heterocycles, while structurally similar, possess different arrangements of nitrogen atoms, leading to distinct chemical properties and biological activities.
Table 4: Examples of Positional Isomers and Related Heterocycles
| Compound Name | CAS Number | Key Structural Difference from Parent |
|---|---|---|
| This compound | 1001756-23-5 | Parent Compound |
| Methyl 7-bromoquinoline-4-carboxylate | 220844-76-8 | Carboxylate at C4 |
| Methyl 5-bromoquinoline-8-carboxylate | 1445781-45-2 | Bromo at C5, Carboxylate at C8 |
| Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | N/A | Ethyl ester, Oxo group at C4 |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations in Derivative Libraries
The synthesis of the diverse libraries of compounds described in the preceding sections enables systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies. SAR investigations aim to correlate specific structural features of a molecule with its biological activity, while SPR studies link structure to physicochemical properties like solubility, lipophilicity, and metabolic stability.
A typical SAR/SPR campaign for derivatives of this compound would involve several key steps:
Library Synthesis: A focused library of derivatives is synthesized, systematically varying one structural element at a time (e.g., the substituent at the 7-position, the nature of the ester/amide at the 3-position, or the position of the bromo group).
Screening: All compounds in the library are tested in relevant biological assays to determine their activity (e.g., enzyme inhibition, cell proliferation). Physicochemical properties are also measured.
Data Analysis: The results are analyzed to identify trends. For example, it might be found that electron-withdrawing groups at the 7-position increase activity, while bulky ester groups at the 3-position decrease it. mdpi.com Studies on other heterocyclic systems have shown that the nature and position of substituents are crucial; for instance, replacing an electron-releasing group with an electron-withdrawing one can significantly decrease activity in some series. mdpi.com
Model Generation: Based on the analysis, a qualitative or quantitative SAR/SPR model is developed. This model helps to explain the observed trends and, more importantly, to predict the activity and properties of new, unsynthesized compounds.
Through this iterative process of design, synthesis, and testing, researchers can refine the molecular structure to optimize for a desired profile, whether it be enhanced potency, improved selectivity, or better drug-like properties.
Advanced Spectroscopic and Analytical Characterization Techniques in Research on Methyl 7 Bromoquinoline 3 Carboxylate
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Methyl 7-bromoquinoline-3-carboxylate. Through ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR), researchers can map the carbon-hydrogen framework of the molecule, confirming the precise arrangement of atoms and substituents on the quinoline (B57606) ring.
In a typical ¹H NMR spectrum of this compound, each unique proton in the molecule would produce a distinct signal. The chemical shift (δ) of these signals indicates the electronic environment of the protons, while the splitting patterns (multiplicity) reveal the number of adjacent protons, allowing for the confirmation of the substitution pattern. For instance, the protons on the quinoline ring would appear in the aromatic region, and their specific coupling constants would help assign their positions relative to the bromine atom and the carboxylate group. The methyl ester group would be identifiable as a sharp singlet in the upfield region.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the quaternary carbons that are not visible in the ¹H NMR spectrum. The chemical shifts would confirm the presence of the ester carbonyl carbon, the carbons of the quinoline core, and the methyl group carbon.
Expected ¹H and ¹³C NMR Chemical Shift Data for this compound Note: These are predicted values based on the analysis of similar quinoline structures. Actual experimental values may vary slightly depending on the solvent and experimental conditions.
| Atom | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| H2 | ¹H NMR | ~9.2 | Singlet (s) |
| H4 | ¹H NMR | ~8.8 | Singlet (s) |
| H5 | ¹H NMR | ~8.1 | Doublet (d) |
| H6 | ¹H NMR | ~7.8 | Doublet of Doublets (dd) |
| H8 | ¹H NMR | ~8.3 | Doublet (d) |
| -OCH₃ | ¹H NMR | ~4.0 | Singlet (s) |
| C=O | ¹³C NMR | ~165 | N/A |
| Quinoline Carbons | ¹³C NMR | ~120-150 | N/A |
| -OCH₃ | ¹³C NMR | ~53 | N/A |
High-Resolution Mass Spectrometry (HRMS) and Tandem MS for Molecular Identification
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its molecular formula. The presence of a bromine atom is readily identified by the characteristic isotopic pattern, where the ⁷⁹Br and ⁸¹Br isotopes are present in a nearly 1:1 ratio, resulting in two major peaks (M and M+2) of almost equal intensity.
Tandem mass spectrometry (MS/MS) provides further structural confirmation. In this method, the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. This fragmentation pattern serves as a molecular fingerprint, providing conclusive evidence for the connectivity of the atoms within the molecule, such as the loss of the methoxy (B1213986) group or the cleavage of the quinoline ring. In studies of quinoline-3-carboxylate derivatives, characterization is supported by techniques including mass spectrometry nih.gov.
Predicted Mass Spectrometry Data for this compound Adducts Data predicted by computational models.
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 265.98113 |
| [M+Na]⁺ | 287.96307 |
| [M-H]⁻ | 263.96657 |
| [M+NH₄]⁺ | 283.00767 |
| [M]⁺ | 264.97330 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity. The purity of synthesized quinoline derivatives is commonly analyzed using HPLC nih.gov.
High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed, where the compound is separated on a nonpolar stationary phase (such as C18) with a polar mobile phase. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks at a specific UV wavelength. In research involving related quinoline derivatives, HPLC has been used to determine lipophilicity by measuring retention factors researchgate.net.
Typical RP-HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at a wavelength of maximum absorbance (e.g., 254 nm or 294 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Ultra-Performance Liquid Chromatography (UPLC) Techniques
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity. For high-throughput screening of libraries containing quinoline derivatives or for rapid in-process control during synthesis, UPLC offers a distinct advantage over traditional HPLC by reducing run times from minutes to seconds without sacrificing separation efficiency.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is generally not suitable for the direct analysis of this compound due to the compound's low volatility and high boiling point. However, it is an exceptionally powerful technique for identifying and quantifying volatile impurities that may be present from the synthesis. Such impurities could include residual solvents (e.g., toluene, ethanol) or low-molecular-weight byproducts and starting materials, such as quinoline itself researchgate.net. The method involves heating the sample to vaporize these volatile components, which are then separated on a capillary column and identified by their mass spectra .
Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structural Determination
In a typical SCXRD analysis of a compound like this compound, a suitable single crystal is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice.
While a specific crystal structure for this compound is not publicly available in crystallographic databases, a hypothetical dataset based on the analysis of similar quinoline derivatives is presented below. This data illustrates the type of detailed structural information that would be obtained from an SCXRD experiment.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₈BrNO₂ |
| Formula Weight | 266.10 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.250 |
| b (Å) | 14.850 |
| c (Å) | 9.550 |
| β (°) | 105.5 |
| Volume (ų) | 990.5 |
| Z | 4 |
From such data, key structural features can be elucidated. The quinoline ring would be expected to be largely planar, with the bromine atom and the methyl carboxylate group substituted at the 7- and 3-positions, respectively. The precise bond lengths and angles would confirm the hybridization of the atoms and any steric strain within the molecule. For instance, the C-Br bond length would typically be around 1.90 Å. The ester group's conformation, whether it is co-planar with the quinoline ring or twisted, would also be determined, providing insight into the electronic conjugation within the molecule.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups present in a molecule and for probing its electronic properties.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, making the IR spectrum a molecular "fingerprint."
For this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure. The presence of the ester functional group would be indicated by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1700-1725 cm⁻¹. The C-O single bond stretching of the ester would appear in the 1200-1300 cm⁻¹ region.
The aromatic quinoline ring would give rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic protons would be observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring would produce a series of bands in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 500-600 cm⁻¹ range.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3050-3150 |
| Methyl C-H | Stretch | 2950-3000 |
| Ester C=O | Stretch | 1700-1725 |
| Aromatic C=C/C=N | Stretch | 1450-1600 |
| Ester C-O | Stretch | 1200-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure, particularly the extent of conjugation.
The quinoline ring system is a chromophore that absorbs in the UV region. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show multiple absorption bands characteristic of the π → π* and n → π* electronic transitions of the aromatic system. The presence of the bromine atom and the methyl carboxylate group as substituents on the quinoline ring would be expected to cause shifts in the absorption maxima compared to unsubstituted quinoline, a phenomenon known as the auxochromic and bathochromic effect.
Expected UV-Vis Absorption Maxima for this compound in Ethanol
| Electronic Transition | Expected λmax (nm) |
|---|---|
| π → π* | ~230 |
| π → π* | ~280 |
Biological and Medicinal Chemistry Research Applications of Methyl 7 Bromoquinoline 3 Carboxylate
Foundational Role as a Precursor in Pharmaceutical Synthesis
Methyl 7-bromoquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of more complex and potent pharmaceutical agents. The quinoline (B57606) scaffold itself is central to the development of numerous drugs. orientjchem.org The reactivity of the bromine atom at the 7-position allows for various substitution and coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new functional groups and build molecular complexity. This versatility enables chemists to create libraries of novel quinoline derivatives for biological screening.
The ester group at the 3-position can also be modified, for instance, through hydrolysis to the corresponding carboxylic acid or amidation to form quinoline-3-carboxamides (B1200007). These transformations are pivotal, as quinoline-3-carboxamides are a class of compounds being clinically evaluated for autoimmune diseases and cancer. nih.gov The synthesis of these derivatives often begins with foundational molecules like this compound, highlighting its importance as a building block in the drug discovery pipeline. For example, synthetic pathways can involve the condensation of aromatic amines with other reagents to form the core quinoline structure, which is then further functionalized. researchgate.net
| Reaction Type | Reagent/Catalyst | Resulting Functional Group | Therapeutic Area of Derivatives |
| Suzuki-Miyaura Coupling | Palladium Catalyst | C-C Bond (e.g., Aryl group) | Anticancer, Antimicrobial |
| Nucleophilic Substitution | Amines, Thiols | C-N, C-S Bonds | Various |
| Hydrolysis | Acid/Base | Carboxylic Acid | Precursor for Amides |
| Amidation | Amines | Carboxamide | Autoimmune, Anticancer |
Exploration of Antimicrobial Biological Activities and Mechanism of Action
The quinoline nucleus is a well-established pharmacophore in the development of antimicrobial agents. orientjchem.org Fluoroquinolones, a major class of antibiotics, are characterized by a 4-quinolone core structure, demonstrating the inherent potential of this scaffold to combat bacterial infections. mdpi.com Research has shown that various quinoline derivatives exhibit significant antibacterial activity against multiple bacterial strains.
Derivatives of quinoline-3-carboxylic acid, in particular, have been a focus of antimicrobial research. For instance, a series of 7-(disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids were synthesized and showed potent antibacterial activity, especially against Gram-positive organisms. nih.gov The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. This disruption of DNA processes ultimately leads to bacterial cell death. While direct studies on this compound are limited, its structural similarity to these active compounds suggests its potential as a lead compound for developing new antibiotics. acs.org
| Derivative Class | Target Organism Type | Proposed Mechanism of Action |
| Fluoroquinolones | Gram-positive, Gram-negative | Inhibition of DNA gyrase and topoisomerase IV |
| Quinoline-2-carboxylates | Multidrug-resistant bacteria | Inhibition of metallo-β-lactamase (NDM-1) acs.org |
| Quinoline-4-carboxamides | Plasmodium falciparum (Malaria) | Inhibition of translation elongation factor 2 (PfEF2) researchgate.net |
Evaluation in Anticancer Research and Associated Therapeutic Pathways
The quinoline scaffold is a prominent feature in a multitude of anticancer agents, with derivatives demonstrating efficacy against various cancer cell lines, including breast, colon, and lung cancer. nih.gov These compounds exert their antiproliferative effects through diverse mechanisms, such as inhibiting tyrosine kinases, disrupting tubulin polymerization, and inducing apoptosis. ijmphs.com Several approved anticancer drugs, including Bosutinib, Lenvatinib, and Cabozantinib, incorporate the quinoline core, underscoring its significance in oncology.
Quinoline-3-carboxylate derivatives have shown promise in this area. Studies on synthesized quinoline-3-carboxylate compounds revealed potent activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines, with some derivatives exhibiting greater potency than standard anticancer drugs. nih.gov The anticancer activity of these compounds was found to be mediated through the upregulation of intrinsic apoptosis pathways. nih.gov The versatility of the quinoline ring allows it to target key carcinogenic pathways, including the PI3K/AkT/mTOR and Ras/Raf/MEK pathways, which are crucial for cell survival, proliferation, and angiogenesis. nih.gov Although specific data on this compound is not extensively detailed, its role as a precursor for more complex, biologically active quinoline derivatives positions it as a valuable entity in the quest for novel cancer therapeutics.
| Therapeutic Target/Pathway | Role in Cancer | Example Quinoline-Based Inhibitor |
| Tyrosine Kinases (e.g., EGFR, c-Met, VEGFR) | Cell signaling, proliferation, angiogenesis | Bosutinib, Cabozantinib, Lenvatinib nih.gov |
| PI3K/AkT/mTOR Pathway | Cell survival, proliferation | Omipalisib (GSK2126458) nih.gov |
| Tubulin Polymerization | Cell division (mitosis) | Quinoline-Containing Combretastatin A-4 Analogues ekb.eg |
| Apoptosis Induction | Programmed cell death | Quinoline-3-carboxylate derivatives nih.gov |
Investigation in Autoimmune Disease Modulators and Immunomodulation
Quinolone and quinoline derivatives have demonstrated significant immunomodulatory effects, influencing the synthesis and response of cytokines, which are key signaling molecules in the immune system. nih.gov Specifically, certain fluoroquinolones can superinduce the synthesis of interleukin-2 (B1167480) (IL-2) while inhibiting interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). nih.gov These effects on cytokine production suggest a potential therapeutic role in managing inflammatory and autoimmune conditions. nih.gov
Of particular relevance is the investigation of quinoline-3-carboxamides for the treatment of autoimmune diseases. nih.gov One such compound, ABR-215757 (Tasquinimod), has shown efficacy in animal models of inflammatory autoimmune disease. nih.gov Its mechanism is proposed to involve blocking the proliferation of Gr-1+ myeloid cells during inflammation. nih.gov Given that this compound is a direct precursor to quinoline-3-carboxamides, its role in the synthesis of potential autoimmune disease modulators is fundamentally important. The immunomodulatory effects of quinoline derivatives, such as the reduction of pro-inflammatory cytokines like TNF-α and IL-6, have been noted in various studies, further supporting the exploration of this chemical class for autoimmune therapies. researchgate.net
Research into Antidiabetic Potential and Metabolic Regulation
The investigation of natural and synthetic compounds for the management of diabetes mellitus is an active area of research. While direct studies on the antidiabetic potential of this compound are not widely published, the broader class of heterocyclic compounds is being explored for metabolic regulation. nih.govmdpi.com Some plant extracts containing various phytochemicals have shown the ability to improve insulin (B600854) sensitivity and regulate blood glucose levels. nih.gov
The metabolic pathways of quinoline itself have been studied in microorganisms, indicating that the quinoline ring can be hydroxylated and further degraded. researchgate.net In the context of drug development, understanding how a compound is metabolized is crucial. While the primary research focus for quinoline derivatives has been in other therapeutic areas, the structural diversity enabled by precursors like this compound allows for the creation of novel molecules that could be screened for activity against metabolic targets, such as enzymes involved in glucose metabolism like α-glucosidase. mdpi.com Further research is needed to specifically evaluate quinoline-3-carboxylates in the context of diabetes and metabolic regulation.
Applications in Cardiovascular Disease Research and Pharmacological Interventions
Certain quinoline derivatives have been associated with cardiovascular effects, primarily in the context of their use as antimalarial drugs like chloroquine (B1663885) and quinine. jinjingchemical.com These effects can include cardiac arrhythmias and prolongation of the QT interval. jinjingchemical.com However, research has also explored the potential protective effects of quinoline derivatives.
A recent study focused on the synthesis of quinoline and dihydroquinoline derivatives of embelin, a natural product, as potential cardioprotective agents. acs.org These synthesized compounds were evaluated in a doxorubicin-induced cardiotoxicity model, a known side effect of this potent anticancer drug. acs.org The results indicated that several of the quinoline-embelin derivatives could attenuate the cardiotoxic effects by acting on oxidative stress and apoptosis, suggesting a potential therapeutic application in protecting the heart during chemotherapy. acs.org This line of research opens the possibility of exploring other quinoline scaffolds, potentially derived from this compound, for cardioprotective properties.
Contributions to Neurodegenerative Disease Research and Central Nervous System Agents
The quinoline scaffold is being actively investigated for its potential in treating neurodegenerative disorders such as Alzheimer's disease (AD). nih.govnih.gov One promising therapeutic strategy involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades the second messenger cGMP. The nitric oxide/cGMP pathway is important for learning and memory. nih.gov
A series of quinoline derivatives were synthesized and evaluated as PDE5 inhibitors, with one compound showing high potency and selectivity. nih.gov This compound was able to cross the blood-brain barrier and, in a mouse model of AD, rescued defects in synaptic plasticity and memory. nih.gov This highlights the potential of quinoline-based, central nervous system (CNS) permeant compounds for AD therapeutic development. nih.gov Furthermore, the morpholine (B109124) moiety, often combined with other heterocyclic systems like quinoline, is a common feature in CNS drug discovery, targeting pathways like the PI3K-mTOR pathway, which has been implicated in both cancer and neurodegeneration. acs.org The foundational structure of this compound provides a starting point for the synthesis of such CNS-active agents.
In Vitro and In Vivo Biological Activity Profiling
Research into the biological activity of quinoline-3-carboxylate derivatives has revealed significant potential, particularly in the realm of anticancer research. While specific in vivo studies on this compound are not extensively documented in publicly available literature, the in vitro activity of related quinoline-3-carboxylate derivatives provides valuable insights into its potential efficacy.
Derivatives of quinoline-3-carboxylate have demonstrated notable antiproliferative activity against various human cancer cell lines. For instance, certain synthesized compounds within this class have exhibited micromolar inhibition against breast cancer (MCF-7) and chronic myelogenous leukemia (K562) cell lines. nih.gov Specifically, some derivatives have shown potent activity with IC50 values as low as 0.33µM against MCF-7 cells and 0.28µM against K562 cells. nih.gov These findings underscore the potential of the quinoline-3-carboxylate scaffold as a basis for the development of novel anticancer agents. The anticancer activities of these compounds are suggested to be mediated through the induction of the intrinsic apoptosis pathway. nih.gov
The following table summarizes the in vitro cytotoxic activity of representative quinoline-3-carboxylate derivatives against human cancer cell lines, as reported in the literature.
| Compound Class | Cell Line | Activity (IC50) | Reference |
| Quinoline-3-carboxylate derivative 4m | MCF-7 | 0.33µM | nih.gov |
| Quinoline-3-carboxylate derivative 4n | MCF-7 | 0.33µM | nih.gov |
| Quinoline-3-carboxylate derivative 4k | K562 | 0.28µM | nih.gov |
| Quinoline-3-carboxylate derivative 4m | K562 | 0.28µM | nih.gov |
It is important to note that these values are for structurally related compounds and serve as an indication of the potential of this compound, warranting direct investigation of its specific activity profile.
Elucidation of Molecular Mechanisms of Action and Target Engagement
Understanding the molecular mechanisms underlying the biological activity of this compound is crucial for its development as a therapeutic agent. Research on quinoline derivatives points towards several potential mechanisms, including interaction with cellular signaling pathways and enzyme inhibition.
The anticancer effects of quinoline derivatives are often linked to their ability to modulate cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Studies on related compounds suggest that the induction of apoptosis is a key mechanism. nih.gov For example, the anticancer activity of some quinoline-3-carboxylate derivatives is attributed to the up-regulation of the intrinsic apoptosis pathway. nih.gov This pathway, also known as the mitochondrial pathway, is a critical regulator of programmed cell death.
Furthermore, some quinoline-based compounds have been shown to elicit a DNA damage response through the activation of p53, a tumor suppressor protein that plays a central role in cell cycle arrest and apoptosis following DNA damage. nih.gov This suggests that this compound could potentially exert its effects by inducing DNA damage or by interfering with DNA replication and repair processes, thereby activating p53-dependent apoptotic pathways in cancer cells.
Enzyme inhibition is another significant mechanism through which quinoline derivatives exert their biological effects. The quinoline scaffold has been identified as a privileged structure for targeting various enzymes. Notably, certain quinoline-based compounds have been characterized as inhibitors of DNA methyltransferases (DNMTs). nih.gov DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA, a process that plays a crucial role in gene expression regulation. Aberrant DNA methylation is a hallmark of cancer, and DNMT inhibitors are being explored as anticancer drugs. Some quinoline analogs have demonstrated the ability to inhibit human DNMT1 with low micromolar potency. nih.gov
The proposed mechanism for this inhibition involves the intercalation of the quinoline compound into DNA, which in turn causes a conformational change in the enzyme and moves the catalytic domain away from the DNA substrate. nih.gov Beyond DNMTs, some quinoline-based analogs have also been found to inhibit other DNA-interacting enzymes, such as polymerases and base excision repair glycosylases. nih.gov These findings suggest that this compound may also function as an enzyme inhibitor, a hypothesis that warrants further investigation through specific enzyme assays.
Pharmacological Potential and Drug Discovery Research
The diverse biological activities of quinoline derivatives, particularly their antiproliferative and enzyme-inhibiting properties, position them as promising candidates for drug discovery and development. This compound serves as a key building block in the synthesis of more complex and potentially more potent bioactive compounds.
The quinoline-3-carboxylate pharmacophore is considered an important scaffold that can be further modified to optimize its drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov The presence of a bromine atom at the 7-position and a methyl ester at the 3-position of the quinoline ring in this compound provides opportunities for synthetic modifications to enhance its biological activity and selectivity.
In silico studies, including predictions of drug-likeness and ADMET properties, are valuable tools in the early stages of drug discovery to guide the design of new derivatives with improved pharmacological profiles. nih.gov The collective evidence suggests that this compound and its derivatives hold significant potential as lead compounds for the development of new therapeutic agents, particularly in the field of oncology. Further extensive research is necessary to fully elucidate the pharmacological profile of this specific compound and to validate its therapeutic potential.
Advanced Theoretical and Computational Investigations of Methyl 7 Bromoquinoline 3 Carboxylate
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. For Methyl 7-bromoquinoline-3-carboxylate, these calculations provide a detailed picture of its electronic structure. The distribution of electron density, the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and various reactivity descriptors can be computed.
The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For quinoline (B57606) derivatives, the presence of substituents like the bromo and methyl carboxylate groups significantly influences the energies of these frontier orbitals and, consequently, the reactivity of the molecule.
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the electron-donating ability of the molecule. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap | ΔE | An indicator of chemical reactivity and kinetic stability. |
| Electronegativity | χ | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Hardness | η | A measure of the resistance to a change in electron distribution. |
| Global Softness | S | The reciprocal of chemical hardness, indicating higher reactivity. |
| Fukui Functions | f(r) | Identify the most reactive sites within a molecule. |
Molecular Dynamics (MD) Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations can be employed to study its conformational flexibility and its interactions with solvent molecules. By simulating the motion of the atoms in the molecule and its surrounding environment, researchers can gain insights into its preferred three-dimensional structures and how these structures fluctuate under different conditions.
Conformational analysis is a key aspect of MD simulations. It involves identifying the stable conformers of the molecule and the energy barriers between them. The orientation of the methyl carboxylate group relative to the quinoline ring is a key conformational feature that can be explored. Understanding the conformational landscape is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape.
MD simulations can also be used to study the solvation of this compound in different solvents, providing information on how the solvent molecules arrange themselves around the solute and the strength of the solute-solvent interactions. This is important for understanding its solubility and behavior in biological media. Studies on other brominated quinoline derivatives have utilized MD simulations to investigate their stability and interactions in biological systems. nih.govnih.gov
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein or enzyme.
The process involves placing the ligand in various orientations and conformations within the binding site of the receptor and then scoring these poses based on a scoring function that estimates the binding affinity. This allows for the identification of the most likely binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
Given that quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects, molecular docking studies can be instrumental in identifying potential biological targets for this compound. nih.govresearchgate.netnih.govresearchgate.net For example, docking could be performed against the active sites of enzymes involved in cancer cell proliferation or microbial growth to assess its inhibitory potential. Virtual screening of libraries of quinoline derivatives using molecular docking has been a successful strategy in identifying novel bioactive compounds. nih.govnih.govacs.orgmdpi.com
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its experimental characterization. For instance, Time-Dependent Density Functional Theory (TD-DFT) calculations can be employed to predict the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. rsc.orgrsc.orgresearchgate.netmdpi.com These calculations provide information about the electronic transitions responsible for the absorption of light and can be compared with experimentally measured spectra for validation.
Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) is another valuable application of computational chemistry. tsijournals.commdpi.com By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical NMR spectra that can assist in the assignment of experimental signals and the confirmation of the molecular structure.
Furthermore, computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing a detailed understanding of the reaction pathway. This can be particularly useful for optimizing synthetic routes or understanding its metabolic fate. rsc.orgorganic-chemistry.orgiipseries.orgtandfonline.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are developed by finding a mathematical relationship between a set of calculated molecular descriptors and the experimentally measured activity or property.
For a series of quinoline derivatives, including analogs of this compound, QSAR studies can be performed to understand the structural features that are important for a particular biological activity. mdpi.comnih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.net Molecular descriptors can include electronic, steric, hydrophobic, and topological properties. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.
Similarly, QSPR models can be developed to predict various physicochemical properties of quinoline derivatives, such as solubility, lipophilicity (logP), and melting point. nih.gov These properties are crucial for the drug-likeness and pharmacokinetic profile of a compound. By establishing a relationship between the molecular structure and these properties, QSPR models can aid in the early stages of drug development by allowing for the in silico prediction of these key parameters.
Future Perspectives and Emerging Research Trajectories for Methyl 7 Bromoquinoline 3 Carboxylate
Development of Novel and Efficient Synthetic Methodologies
While classical methods for quinoline (B57606) synthesis like the Skraup, Doebner-von Miller, and Friedländer reactions are well-established, they often require harsh conditions and produce significant waste. nih.gov The future of synthesizing Methyl 7-bromoquinoline-3-carboxylate will likely focus on developing more efficient, atom-economical, and environmentally friendly protocols.
Emerging trends in organic synthesis that could be applied include:
Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, for instance, could enable a modular and efficient assembly of the substituted quinoline core, allowing for the late-stage introduction of the bromo-substituent or other functionalities. nih.gov
One-Pot and Multicomponent Reactions (MCRs): These approaches improve efficiency by combining multiple synthetic steps into a single operation, reducing solvent waste, purification efforts, and reaction time. researchgate.net
Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Photocatalysis and Electrosynthesis: These methods can provide access to novel reaction pathways under mild conditions, often avoiding the need for harsh reagents.
| Synthetic Strategy | Potential Advantages |
| Transition Metal Catalysis | High efficiency, functional group tolerance, modularity. |
| One-Pot Reactions | Increased efficiency, reduced waste, time and cost savings. |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control. |
| Photocatalysis/Electrosynthesis | Mild reaction conditions, novel reactivity, green chemistry alignment. |
Expansion of Biological Activity Screening and Therapeutic Area Exploration
Quinoline derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and neuroprotective effects. nih.govcrimsonpublishers.com Currently, research on this compound has shown activity against certain cancer cell lines and bacteria. Future research should systematically expand the scope of biological screening to uncover its full therapeutic potential.
A broader screening approach could target:
Diverse Cancer Cell Lines: Evaluation against a wider panel of cancer cells, including those representing drug-resistant phenotypes, is crucial. Some quinoline-3-carboxylate derivatives have shown potent antiproliferative activity against breast cancer (MCF-7) and leukemia (K562) cell lines. nih.gov
Broad-Spectrum Antimicrobial Activity: Testing should include a variety of pathogenic bacteria (both Gram-positive and Gram-negative), fungi, and viruses.
Neurodegenerative Diseases: Given the neuroprotective potential of some quinolines, screening for activity in models of Alzheimer's or Parkinson's disease could be a fruitful avenue. nih.gov
Inflammatory Pathways: Investigating the compound's ability to modulate key inflammatory targets, such as cyclooxygenase (COX) enzymes, could reveal anti-inflammatory applications.
Pesticidal Applications: The quinoline scaffold is also being explored in the development of new pesticides, suggesting a potential role in agriculture. nih.gov
| Therapeutic Area | Rationale for Screening |
| Oncology | Known anticancer activity of quinoline derivatives. nih.gov |
| Infectious Diseases | Broad antimicrobial potential of the quinoline scaffold. |
| Neurology | Documented neuroprotective effects of related compounds. nih.gov |
| Inflammation | Known anti-inflammatory properties of quinoline-based molecules. |
| Agriculture | Emerging use of quinolines as fungicides and pesticides. nih.gov |
Integration into Materials Science and Supramolecular Chemistry Research
The rigid, planar, and aromatic nature of the quinoline ring system makes it an attractive building block for advanced functional materials. researchgate.net The electronic properties of this compound could be harnessed for applications in organic electronics and sensor technology.
Future research trajectories in this area include:
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known to possess luminescence and can act as p-type semiconductors, making them suitable for use in the emissive layers of OLEDs. researchgate.netresearchgate.net
Organic Photovoltaics (OPVs): The electron-accepting nature of the quinoline nucleus can be exploited in the design of new materials for solar cells. researchgate.net
Chemical Sensors: The quinoline moiety can be functionalized to create chemosensors that detect specific ions or molecules through changes in fluorescence or other optical properties.
Supramolecular Assembly: The ability of the quinoline ring to participate in π–π stacking and other non-covalent interactions can be used to construct complex, self-assembling supramolecular architectures like helices and coordination polymers. acs.org
| Application Area | Relevant Properties of Quinoline Core |
| Organic Electronics (OLEDs, OPVs) | Luminescence, p-type semiconductor behavior. researchgate.netresearchgate.net |
| Chemical Sensors | Metal coordination, fluorescence response. nih.gov |
| Supramolecular Chemistry | Ability to form π–π stacking interactions. acs.org |
Applications in Chemical Biology and Probe Development
Small-molecule fluorescent probes are indispensable tools for visualizing and studying biological processes in real-time. nih.gov The intrinsic fluorescence of the quinoline scaffold provides an excellent starting point for the rational design of such probes. crimsonpublishers.com
This compound is a prime candidate for development into a chemical probe due to its key structural features:
A Fluorogenic Core: The quinoline ring system is a well-known fluorophore. nih.gov
Tunable Photophysical Properties: Modifications to the quinoline ring can alter its absorption and emission wavelengths.
Handles for Bioconjugation: The methyl ester can be hydrolyzed to a carboxylic acid, and the bromine atom can be functionalized via cross-coupling reactions. These sites allow for the attachment of targeting ligands (e.g., peptides, antibodies) or environmentally sensitive moieties.
Future work could focus on developing probes for:
Bioimaging: Creating probes that selectively accumulate in specific organelles like mitochondria or the nucleolus for live-cell imaging. crimsonpublishers.comrsc.org
Ion Sensing: Designing probes that exhibit a fluorescent response upon binding to specific metal ions, such as Zn²⁺. nih.gov
Target Identification: Using the compound as a scaffold to build probes for identifying and validating new drug targets.
| Probe Type | Design Strategy |
| Organelle-Specific Probe | Attach an organelle-targeting moiety (e.g., triphenylphosphonium for mitochondria). |
| Metal Ion Sensor | Incorporate a chelating group that binds the target ion, causing a change in fluorescence. nih.gov |
| Activity-Based Probe | Functionalize with a reactive group that covalently binds to the active site of a target enzyme. |
Design of Targeted Delivery Systems
While a compound may exhibit potent biological activity, its therapeutic utility can be limited by poor solubility, lack of specificity, or off-target toxicity. Encapsulating or conjugating this compound within a targeted delivery system could overcome these limitations. This approach aims to increase the concentration of the active compound at the site of disease while minimizing exposure to healthy tissues.
Potential targeted delivery strategies include:
Liposomal Encapsulation: Encapsulating the compound in liposomes can improve its solubility and circulation half-life.
Nanoparticle Conjugation: Attaching the molecule to the surface of nanoparticles (e.g., gold or polymer-based) can facilitate targeted delivery.
Antibody-Drug Conjugates (ADCs): If the compound proves to be a potent cytotoxic agent, it could be linked to an antibody that specifically recognizes a protein overexpressed on cancer cells.
Peptide-Drug Conjugates: Similar to ADCs, linking the drug to a peptide that targets a specific receptor can enhance its selectivity.
Sustainable and Environmentally Conscious Research Practices
The principles of green chemistry are becoming increasingly important in both academic and industrial research. researchgate.net Future development of this compound and its derivatives should prioritize sustainable practices to minimize environmental impact.
Key areas for implementing green chemistry principles include:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or ionic liquids.
Catalysis: Employing reusable heterogeneous catalysts instead of stoichiometric reagents to reduce waste. researchgate.net
Energy Efficiency: Utilizing energy-efficient synthetic methods such as microwave irradiation or ultrasound, which can significantly reduce reaction times and energy consumption. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
By pursuing these future perspectives, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for medicine, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
